Patellamide C
Description
Properties
Molecular Formula |
C37H46N8O6S2 |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-propan-2-yl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-8-18(4)27-35-45-29(21(7)51-35)33(49)39-23(14-22-12-10-9-11-13-22)37-41-25(16-53-37)30(46)42-26(17(2)3)34-44-28(20(6)50-34)32(48)38-19(5)36-40-24(15-52-36)31(47)43-27/h9-13,15-21,23,26-29H,8,14H2,1-7H3,(H,38,48)(H,39,49)(H,42,46)(H,43,47)/t18-,19+,20+,21+,23+,26-,27-,28-,29-/m0/s1 |
InChI Key |
CFXBLGFMQUFLKS-FUEDQDKVSA-N |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6 |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6 |
Synonyms |
patellamide C |
Origin of Product |
United States |
Biosynthesis of Patellamide C
The biosynthesis of Patellamide C is a fascinating example of a ribosomal peptide synthesis pathway, often referred to as a RiPP (Ribosomally synthesized and Post-translationally modified Peptide) pathway. This process involves a series of enzymatic modifications to a precursor peptide encoded by a specific gene.
The biosynthetic gene cluster responsible for patellamide production, designated as the pat cluster, has been identified in Prochloron didemni. wikipedia.orgpnas.org This cluster contains all the necessary genes for the synthesis of both Patellamide A and this compound. pnas.orgpnas.org The key steps in the biosynthesis include:
Precursor Peptide Synthesis: The process begins with the ribosomal synthesis of a precursor peptide, PatE. wikipedia.orgnih.gov This precursor peptide contains the amino acid sequences that will ultimately form Patellamide A and this compound, flanked by leader and recognition sequences. pnas.orgnih.gov
Heterocyclization: Enzymes within the pat pathway, known as cyclodehydratases, catalyze the formation of the characteristic thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues within the core peptide sequence. nih.govresearchgate.net
Proteolytic Cleavage and Macrocyclization: A protease, PatG, then cleaves the modified peptide from the leader sequence and subsequently catalyzes the head-to-tail macrocyclization to form the cyclic peptide backbone. researchgate.net
Oxidation: The thiazoline rings are then oxidized to the aromatic thiazole (B1198619) rings found in the final patellamide structure. researchgate.net
The entire biosynthetic machinery for patellamides can be heterologously expressed in other organisms, such as E. coli, allowing for the production and study of these complex molecules in a laboratory setting. pnas.orgcapes.gov.brnih.gov
Total Synthesis of Patellamide C
The total synthesis of patellamides, including Patellamide C, has been a significant challenge for organic chemists due to the presence of multiple stereocenters and the heterocyclic rings within a macrocyclic framework. Several research groups have developed strategies to overcome these synthetic hurdles.
These synthetic routes typically involve the following key steps:
Synthesis of Heterocyclic Amino Acid Building Blocks: The synthesis begins with the preparation of the thiazole- and oxazoline-containing amino acid fragments. Various methods have been developed for the efficient and stereoselective construction of these heterocycles. nih.gov
Peptide Coupling: The amino acid and heterocyclic building blocks are then coupled together in a stepwise manner to form a linear precursor peptide. nih.gov
Macrocyclization: The final and often most challenging step is the macrocyclization of the linear peptide to form the 24-membered ring of the patellamide. nih.gov This step requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov
The successful total synthesis of patellamides has not only confirmed their revised structures but has also provided access to analogues and derivatives for structure-activity relationship studies. nih.gov These synthetic efforts have also spurred the development of new synthetic methodologies for the formation of peptide bonds and heterocyclic systems. nih.gov
Biological and Pharmacological Activities of Patellamide C
Patellamide C, along with other members of the patellamide family, has demonstrated a range of interesting biological activities. Initial screenings revealed that patellamides exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov
Specifically, this compound has been shown to be active against L1210 murine leukemia cells. researchgate.net Furthermore, Patellamides B and C have been reported to modulate multidrug resistance in certain cancer cell lines, a significant finding in the context of chemotherapy. pnas.orgacs.org
The proposed mechanism for some of the observed bioactivities involves the ability of patellamides to bind metal ions, particularly copper(II). mdpi.comrsc.org The resulting metal complexes may possess distinct catalytic or biological properties compared to the free macrocycle. mdpi.comrsc.org For instance, dicopper(II) complexes of patellamide derivatives have been shown to act as efficient mimics of the enzyme carbonic anhydrase. mdpi.com
It is important to note that while the cytotoxic and other biological activities of this compound are well-documented in preclinical studies, further research is needed to fully understand its therapeutic potential.
Biological Activities and Mechanisms of Action Molecular and Cellular Research Focus
In Vitro Research on Biological Activities
Patellamide C is a member of the patellamide family of cyclic peptides, which have been the subject of extensive research due to their diverse biological activities. In laboratory settings, patellamides have demonstrated notable cytotoxic effects against various cancer cell lines. mdpi.com Specifically, patellamides have shown cytotoxicity against L1210 murine leukemia cells, with a reported IC₅₀ value in the range of 2–4 µg/mL. mdpi.comnih.gov Furthermore, patellamide A, a closely related compound, was active against the human acute lymphoblastic leukemia (ALL) cell line CEM, showing an ID₅₀ of 0.028 µg/mL. mdpi.comnih.gov
Beyond their cytotoxic properties, patellamides are recognized for their potential to reverse multidrug resistance (MDR) in cancer cells, a significant area of clinical interest. pnas.orgpnas.orgnih.gov Patellamides B, C, and D have been specifically reported to have this capability. pnas.orgpnas.org This activity suggests a mechanism that interferes with the processes that allow cancer cells to survive chemotherapy. rsc.org The antiviral potential of peptides from various natural sources is also an area of active investigation, although specific antiviral data for this compound is less detailed in the provided context. nih.govmdpi.commdpi.comresearchgate.net
The table below summarizes the reported in vitro biological activities of patellamides.
| Activity | Cell Line | Compound(s) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | L1210 murine leukemia | Patellamides | IC₅₀ of 2–4 µg/mL |
| Cytotoxicity | CEM (human ALL) | Patellamide A | ID₅₀ of 0.028 µg/mL |
| Multidrug Resistance Reversal | CEM/VBL100 | Patellamides B and C | Modulation of multidrug resistance |
| Multidrug Resistance Reversal | UO-31 renal cell line | Trunkamide (B1244394) (related peptide) | Specific activity against MDR line |
Mechanistic Studies on Multidrug Resistance Reversal
The primary mechanism by which patellamides are thought to reverse multidrug resistance (MDR) is through their interaction with ATP-binding cassette (ABC) transporters, which are proteins that actively pump chemotherapeutic drugs out of cancer cells. nih.govnih.gov This efflux of drugs is a major reason for the failure of many cancer chemotherapy treatments. nih.gov Patellamide D, for instance, has been shown to act as a selective antagonist in multidrug-resistant CEM/VLB100 cell lines. rsc.org Its action is believed to stem from competitive binding to these overexpressed transport proteins. rsc.org
A key efflux pump implicated in MDR is P-glycoprotein (P-gp), also known as ABCB1. nih.govwhiterose.ac.uk The proposed mechanism for MDR reversal by patellamides involves competitive binding to P-gp. nih.gov By occupying the binding sites on the pump, the patellamide molecule can inhibit the efflux of anticancer drugs. nih.gov This competitive inhibition allows the chemotherapeutic agents to accumulate within the cancer cells to cytotoxic levels, thereby restoring their effectiveness. nih.gov Studies on other cyclic peptides have shown that they can stimulate the ATPase activity of P-gp, suggesting a direct interaction with the transporter protein, which is consistent with a competitive binding model. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological function. For patellamides, even minor structural modifications can lead to significant changes in their properties. nih.gov
The side chains and their specific three-dimensional arrangement (stereochemistry) are critical determinants of the molecular properties of patellamides. nih.gov The patellamide macrocycle generally features hydrophobic side chains where those adjacent to the thiazole (B1198619) rings have an R-configuration, and those next to the oxazoline (B21484) rings have an S-configuration. rsc.org
A clear example of the influence of side chains is seen when comparing the copper(II) complex stability of Patellamide A and this compound. nih.gov Although they are structurally very similar, they differ in the pendant groups at the macrocycle backbone and the methylation of the oxazoline heterocycles. nih.gov This results in different stability constants for their copper(II) complexes: 2.0 × 10⁴ for Patellamide A and 6.8 × 10⁴ for this compound. mdpi.comnih.gov This difference indicates that the nature of the side chains significantly impacts the molecule's coordination chemistry and other properties. nih.gov The orientation of these side chains can create specific pockets that may be important for substrate binding or catalytic activity. nih.govrsc.org
The table below highlights the structural differences and resulting properties of Patellamide A and C.
| Compound | Key Structural Differences from Counterpart | Copper(II) Complex Stability Constant |
|---|---|---|
| Patellamide A | Different pendant groups, one less methyl group on an oxazoline ring | 2.0 × 10⁴ |
| This compound | Different pendant groups, additional methylation on an oxazoline ring | 6.8 × 10⁴ |
The heterocyclic rings (two thiazoles and two oxazolines) are fundamental to the patellamide structure and function. nih.gov The biosynthesis of these rings is a complex enzymatic process, suggesting their precise structure is essential for the molecule's biological role. nih.gov For instance, the natural products typically contain two aromatic thiazoles and two non-oxidized oxazolines, and this specific arrangement appears necessary for their biological function. nih.gov
Furthermore, the methylation of these heterocycles is also significant. In most natural patellamides, the methyl group on the oxazoline ring has an (R)-configuration, which is inverted from what would be expected from its precursor amino acid, threonine. nih.gov This inversion is carried out by specific enzymes, underscoring the functional importance of this particular stereochemistry. nih.gov Synthetic chemistry efforts have focused on creating patellamide analogues with modified heterocycles (such as replacing thiazole with imidazole) to systematically study how these changes affect the molecule's properties and activities. nih.gov
Coordination Chemistry and Metal Ion Interactions
Patellamide C as a Macrocyclic Ligand for Transition Metal Ions
The structural arrangement of this compound, with its 24-membered ring, provides a pre-organized cavity well-suited for binding metal ions. rsc.org The nitrogen atoms of the heterocyclic rings and the amide groups act as donor sites, enabling the macrocycle to chelate metal ions. rsc.orguni-heidelberg.de This inherent structural feature has led to extensive studies on its coordination behavior with various transition metal ions. researchgate.netpublish.csiro.auuni-heidelberg.de
This compound's flexible yet constrained conformation allows it to adapt to the coordination preferences of different metal ions. mdpi.com The macrocycle's design, with alternating amide and heterocycle functionalities, creates a versatile platform for metal binding. rsc.org This has sparked considerable research into the solution and structural chemistry of its metal complexes, aiming to understand their formation, stability, and potential biological roles. researchgate.netmdpi.com
Solution Chemistry of Patellamide-Metal Complexes
The interaction of this compound with metal ions in solution is a dynamic process involving the formation of various complex species. publish.csiro.au Spectroscopic techniques, such as UV-Vis, circular dichroism (CD), and electron paramagnetic resonance (EPR), have been instrumental in elucidating the solution equilibria and the structures of these complexes. researchgate.netnih.gov The coordination chemistry is primarily dominated by interactions with copper(II) ions, reflecting the high concentration of copper found in the ascidians that host Prochloron. mdpi.com
Focus on Copper(II) Coordination
This compound exhibits a pronounced affinity for copper(II) ions, forming stable complexes in solution. mdpi.comrsc.org The coordination of Cu(II) induces significant conformational changes in the macrocycle, a process that has been studied using a combination of experimental and theoretical methods. rsc.org This interaction is of particular interest due to the potential biological relevance of copper-patellamide complexes. nih.gov
This compound can bind one or two copper(II) ions, forming both mononuclear and dinuclear species. researchgate.netpublish.csiro.au The binding of the first Cu(II) ion can induce a conformational change that pre-organizes the macrocycle for the cooperative binding of a second Cu(II) ion. rsc.orgrsc.org This cooperative binding is a key feature of patellamide-copper chemistry. rsc.org In the dinuclear complexes, each copper(II) center is typically coordinated to nitrogen donors from the macrocycle, including those from the heterocycles and deprotonated amide groups. uni-heidelberg.de The two copper centers in these complexes can be bridged by anions such as carbonate. rsc.org
The stability of this compound-copper(II) complexes has been quantified through the determination of stability constants. For the mononuclear Cu(II) complex of this compound, the stability constant has been reported to be 6.8 × 10⁴ M⁻¹. uni-heidelberg.dersc.orgnih.gov This value is notably higher than that for the closely related Patellamide A (2.0 × 10⁴ M⁻¹), highlighting the influence of the side chains and heterocycle methylation on metal binding affinity. uni-heidelberg.dersc.orgnih.gov Thermodynamic studies, including isothermal titration calorimetry, have provided insights into the enthalpies and entropies of complexation, revealing the favorable nature of dinuclear copper(II) complex formation with patellamide derivatives. uni-heidelberg.de
| Complex | Stability Constant (M⁻¹) |
| Mononuclear Cu(II)-Patellamide C | 6.8 × 10⁴ uni-heidelberg.dersc.orgnih.gov |
| Mononuclear Cu(II)-Patellamide A | 2.0 × 10⁴ uni-heidelberg.dersc.orgnih.gov |
Interactions with Other Metal Ions (e.g., Zinc(II))
While copper(II) coordination is the most extensively studied, this compound and its derivatives also interact with other metal ions, such as zinc(II). researchgate.netmdpi.com However, the affinity for Zn(II) is generally lower than for Cu(II). rsc.org The binding of Zn(II) to this compound has been shown to induce minimal conformational change compared to the significant rearrangement observed with Cu(II). rsc.org Studies on synthetic patellamide analogues have shown that Zn(II) can form complexes with similar structures to their Cu(II) counterparts, though with slightly lower stability and phosphatase activity. researchgate.netrsc.org The crystal structure of a domain of the PatG protein, involved in patellamide biosynthesis, has been found to contain two zinc ions, suggesting a potential role for this metal in the biological pathway. nih.govnih.gov
Catalytic Functions of Patellamide-Metal Complexes in Biochemical Research
The metal complexes of patellamides, particularly the dinuclear copper(II) species, have demonstrated remarkable catalytic activity in various biochemical reactions. uni-heidelberg.deresearchgate.net These complexes have been shown to function as mimics of several hydrolase enzymes. rsc.org
Notably, dinuclear Cu(II)-patellamide complexes are highly efficient catalysts for the hydration of carbon dioxide, exhibiting carbonic anhydrase-like activity that is among the most active for any model system known. researchgate.netrsc.org They also display phosphatase activity, catalyzing the hydrolysis of phosphoesters. researchgate.netnih.gov Furthermore, these complexes have been shown to possess β-lactamase and glucosidase-like activities. uni-heidelberg.demdpi.com While the true biological function of these catalytic activities in the context of the ascidian-Prochloron symbiosis is still under investigation, these findings highlight the potential of patellamide-metal complexes as versatile catalysts in biochemical research. researchgate.netnih.gov
| Catalytic Activity | Enzyme Mimicked |
| CO₂ Hydration | Carbonic Anhydrase researchgate.netrsc.org |
| Phosphoester Hydrolysis | Phosphatase researchgate.netnih.gov |
| β-Lactam Hydrolysis | β-Lactamase uni-heidelberg.demdpi.com |
| Glycoside Hydrolysis | Glycosidase uni-heidelberg.demdpi.com |
Carbonic Anhydrase-like Activity
Dicopper(II) complexes of patellamides exhibit remarkable carbonic anhydrase-like activity. rsc.orgrsc.org This was first investigated after observing that exposing Cu(II)-patellamide complexes to air resulted in the formation of carbonato-bridged species. uni-heidelberg.dersc.org These synthetic complexes are among the most efficient mimics of carbonic anhydrase known to date, with catalytic rates only about two orders of magnitude slower than the native human carbonic anhydrase enzymes, which are mononuclear zinc(II) systems. mdpi.comresearchgate.net The catalytic efficiency of these dicopper(II) complexes surpasses that of any zinc-based model system. rsc.orgrsc.org
The core of the carbonic anhydrase-like activity involves the formation of a key intermediate where a carbonate ion bridges the two copper(II) centers (Cu₂-CO₃). rsc.org This structure has been confirmed through various spectroscopic methods and, in the case of the related natural product ascidiacyclamide, by X-ray crystallography. mdpi.comuni-heidelberg.de In these complexes, each copper(II) ion is typically coordinated to three nitrogen atoms from the macrocycle backbone—two from the heterocyclic rings (thiazole and oxazoline) and one from a deprotonated amide group. mdpi.comuni-heidelberg.de The geometry of the macrocycle creates a well-defined pocket around the dicopper(II) site. mdpi.com For instance, in the dicopper(II) complex of ascidiacyclamide, hydrophobic side chains form a pocket at the active site, which may help stabilize intermediates and confer substrate preference. mdpi.comrsc.org
The mechanism of CO₂ hydration by patellamide-dicopper(II) complexes has been thoroughly investigated using stopped-flow kinetics, isotope labeling experiments, and quantum-chemical calculations. mdpi.comrsc.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻), coordinated to one Cu(II) center, on a CO₂ molecule interacting with the second Cu(II) center. rsc.org
However, computational studies have revealed that the rate-limiting step of the catalytic cycle is not the nucleophilic attack itself, but rather the release of the bicarbonate (HCO₃⁻) product. rsc.orgresearchgate.net This product release is highly dependent on pH. rsc.org At a pH above approximately 7, the bridging carbonate is deprotonated, which inhibits the catalysis. rsc.org This pH dependency has led to the hypothesis that the primary biological function of these complexes may be carbonate transport rather than CO₂ hydrolysis, especially within the specific pH environment of the ascidian-Prochloron symbiosis. rsc.orgresearchgate.net
Kinetic studies on synthetic analogues of patellamides have provided quantitative data on their catalytic efficiency. The catalytic rate constant (k_cat) for these dicopper(II) complexes can reach up to 7.3 × 10³ s⁻¹, a significant enhancement over the uncatalyzed reaction (3.7 × 10⁻² s⁻¹). uq.edu.auresearchgate.net The efficiency is also influenced by the stereochemistry of the amino acid residues in the peptide backbone. uq.edu.aursc.org
Table 1: Kinetic Data for Carbonic Anhydrase Activity
| Catalyst | k_cat (s⁻¹) | Comparison |
|---|---|---|
| Uncatalyzed Reaction | 3.7 x 10⁻² | Baseline |
| Dicopper(II)-Patellamide Analogue | up to 7.3 x 10³ uq.edu.auresearchgate.net | Highly efficient mimic |
Phosphodiesterase Activity
In addition to their carbonic anhydrase-like function, dicopper(II)-patellamide complexes also exhibit significant phosphodiesterase activity. uni-heidelberg.dersc.org This catalytic action involves the hydrolysis of phosphodiester bonds, such as those found in DNA and model substrates like bis(2,4-dinitrophenyl) phosphate (B84403) (BDNPP). researchgate.net Similar to the carbonic anhydrase activity, the phosphodiesterase reaction occurs at high rates and within physiologically relevant pH ranges of 6-7. uni-heidelberg.dersc.orgresearchgate.net Experiments have demonstrated that these complexes can induce the cleavage of single-stranded and double-stranded DNA. uni-heidelberg.de
Other Observed Enzymatic Activities (in vitro at non-physiological conditions)
Beyond the prominent carbonic anhydrase and phosphodiesterase activities, Cu(II)-patellamide complexes have been observed to catalyze other reactions in vitro. These include glucosidase and β-lactamase activities. uni-heidelberg.dersc.org However, these enzymatic functions are typically observed at low rates and only under non-physiological conditions, specifically at high pH values (above 10). uni-heidelberg.dersc.orgresearchgate.net Consequently, their biological relevance is considered unlikely. rsc.orgresearchgate.net
Ecological and Symbiotic Functional Hypotheses
Proposed Biological Functions within the Ascidian-Prochloron Symbiosis
The symbiosis between Lissoclinum patella and its obligate symbiont, Prochloron didemni, is a complex interplay where the host receives products of photosynthesis. rsc.orgmdpi.com Prochloron provides up to 60% of the host's carbon demand. rsc.org In return, the host provides a protected environment. Within this relationship, patellamides, including Patellamide C, are produced in large quantities by Prochloron and exported to the host. rsc.org The genes responsible for patellamide biosynthesis are found exclusively in the cyanobacterium. rsc.orgpnas.org
Metabolic profiling and transcriptomic analyses have revealed a high and constitutive expression of the genes involved in patellamide biosynthesis, such as patA and patE, during both day and night. nih.gov This continuous production underscores their essential role in the symbiosis. nih.gov One of the leading hypotheses is that patellamides are involved in catalysis or the transport of substrates. nih.gov The dicopper(II) complexes of patellamides exhibit significant catalytic activity for several hydrolysis reactions, including those of phosphates and carbonates, which are vital for biological processes. bham.ac.uk
Role in Metal Ion Sequestration and Transport
A prominent hypothesis for the function of patellamides is their involvement in metal ion sequestration and transport, with a particular focus on copper. rsc.orgpnas.orgresearchgate.netnih.gov Patellamides are versatile ligands for metal ions, and their structure, featuring a 24-membered ring with multiple nitrogen and oxygen donor atoms, makes them well-suited to bind metal ions, including the cooperative binding of two copper(II) ions. rsc.orgnih.govrsc.org
The host ascidian, Lissoclinum patella, is known to accumulate copper to concentrations significantly higher than in the surrounding seawater. nih.govpublish.csiro.au While initial reports suggested an accumulation factor of approximately 10,000-fold, more recent studies using inductively coupled plasma atomic emission spectroscopy (ICP-OES) and ICP-mass spectrometry (ICP-MS) indicate a more realistic, yet still substantial, accumulation factor of over 500 to approximately 3000. publish.csiro.au This high concentration of copper within the host organism suggests a biological requirement and a mechanism for its management, a role that patellamides are well-equipped to fill. nih.govpublish.csiro.au
The affinity of patellamides for copper(II) is particularly noteworthy. rsc.org Studies have shown that patellamides have the highest affinity for copper(II) compared to other metal ions. rsc.org For instance, the stability constant for the mononuclear Cu(II) complex with this compound is 6.8 x 10⁴ M⁻¹, which is higher than that of Patellamide A (2.0 x 10⁴ M⁻¹), indicating that the specific side chains of this compound contribute to its metal-binding properties. rsc.orgnih.gov In vivo studies using a fluorescence-tagged patellamide analogue have demonstrated the ability to bind Cu(II) within living Prochloron cells. rsc.orgbham.ac.uk Furthermore, recent EXAFS (Extended X-ray Absorption Fine Structure) studies have provided clear evidence that two Cu(II) ions are coordinated to ascidiacyclamide, a related patellamide, in living Prochloron cells, with a carbonate molecule bridging the two copper centers. rsc.org
Table 1: Stability Constants of Mononuclear Copper(II) Complexes with Patellamides
| Compound | Stability Constant (M⁻¹) |
| Patellamide A | 2.0 x 10⁴ |
| This compound | 6.8 x 10⁴ |
| This table is interactive. Click on the headers to sort. | |
| Source: rsc.orgnih.gov |
The ability of dicopper(II)-patellamide complexes to bind carbonate has led to the hypothesis that they function as carbonate transporters, facilitating the delivery of CO₂ to the photosynthetic symbiont, Prochloron. rsc.orgrsc.orguni-heidelberg.de The dicopper(II) complexes of patellamides exhibit remarkable carbonic anhydrase activity, although they are about two orders of magnitude slower than the natural zinc-containing enzymes. rsc.orgrsc.org
Computational studies on the mechanism of CO₂ hydration catalyzed by these complexes suggest that the release of the bicarbonate (HCO₃⁻) product is the rate-limiting step and is strongly dependent on pH. rsc.org This catalytic activity is efficient in the physiologically relevant pH range of 6–7. rsc.orgrsc.org At pH values above approximately 7, the catalysis is inhibited. rsc.org This pH dependency aligns with the fluctuating microenvironment within the ascidian, further supporting the potential role of patellamides in carbonate transport. rsc.orgrsc.org The high quantities of patellamides produced by Prochloron also lend credence to this hypothesis. rsc.orgrsc.org
Interplay with Microenvironmental Dynamics (pH, Oxygen Levels)
The symbiotic environment within Lissoclinum patella is highly dynamic, characterized by significant fluctuations in pH and oxygen levels driven by the light-dark cycles of Prochloron's photosynthesis. mdpi.comfrontiersin.orgresearchgate.net During the day, photosynthetic activity leads to oxygen supersaturation (150–400% of air saturation) and a rise in pH to around 10. mdpi.comfrontiersin.org Conversely, in the dark, respiration results in anoxia (0% air saturation) and a decrease in pH to approximately 6-7 within minutes. mdpi.comfrontiersin.orgresearchgate.net
These drastic shifts in the microenvironment likely influence the function of patellamides. mdpi.comresearchgate.net The catalytic activity of copper-patellamide complexes is pH-dependent. mdpi.com For example, the proposed carbonic anhydrase activity is favored at the lower pH found during the night, while it is inhibited at the high pH levels observed during the day. mdpi.comrsc.org This suggests that during the day, the primary function might shift towards carbonate transport, where the carbonato-bridged dicopper(II) complex is the stable species. researchgate.net The ability of Prochloron to thrive in these fluctuating conditions, including recovering rapidly from periods of anoxia, points to sophisticated adaptive mechanisms, in which patellamides may play a key part. frontiersin.orgresearchgate.net
Table 2: Microenvironmental Conditions in the Lissoclinum patella Cloacal Cavity
| Condition | Parameter | Value |
| Light | Oxygen | 150-400% air saturation |
| pH | ~10 | |
| Dark | Oxygen | 0% air saturation (anoxia) |
| pH | ~6-7 | |
| This table is interactive. Click on the headers to sort. | ||
| Source: mdpi.comfrontiersin.orgresearchgate.net |
Advanced Analytical and Spectroscopic Methodologies in Patellamide C Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of patellamide C, providing invaluable insights into both its two-dimensional structure and three-dimensional conformation in solution.
1D and 2D NMR for Planar Structure Elucidation
The determination of the planar structure of this compound, which details the sequence and connectivity of its constituent amino acids and heterocyclic rings, relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as ¹H and ¹³C NMR are fundamental in identifying the chemical environments of the protons and carbons within the molecule. pnas.orgresearchgate.netnih.govacs.org
In the ¹H NMR spectrum, distinct signals can be assigned to specific protons based on their chemical shift and coupling patterns. phcogj.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.info More advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org
2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. These experiments allow researchers to piece together the fragments of the molecule, ultimately revealing the complete planar structure of this compound. The planar structures of this compound and its analogs have been successfully determined using these comprehensive NMR approaches. nih.govacs.org
Conformational Analysis and Solution Structures
Beyond its planar structure, the three-dimensional conformation of this compound in solution is critical to its biological function. NMR spectroscopy, in conjunction with molecular dynamics simulations, has been instrumental in defining these solution structures. mdpi.comresearchgate.net Studies have revealed that patellamides, including this compound, can adopt distinct conformations, often described as "saddle" or "figure-of-eight" shapes. mdpi.com
The transition between these conformations can be influenced by the solvent environment and is particularly significant for the binding of metal ions. mdpi.com For instance, the coordination of a copper(II) ion can induce a conformational change from a "figure-of-eight" to a "saddle" shape, which preorganizes the macrocycle for the cooperative binding of a second copper(II) ion. mdpi.com The presence of intramolecular hydrogen bonds, which help to stabilize these conformations, can also be inferred from NMR data. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool in the study of this compound, offering high sensitivity for its identification, purity assessment, and detailed structural characterization through fragmentation analysis.
Identification and Purity Assessment
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is a primary method for the detection and purity verification of this compound. pnas.orgresearchgate.net This technique allows for the separation of this compound from complex mixtures, such as extracts from its natural source, the ascidian Lissoclinum patella, and its symbiotic cyanobacterium, Prochloron didemni. pnas.orgresearchgate.net The molecular ion of this compound can be readily identified in the mass spectrum, confirming its presence and allowing for an assessment of the sample's purity. pnas.orgresearchgate.net The high resolution and accuracy of modern mass spectrometers enable the unambiguous identification of the compound based on its precise mass. nih.gov
Fragmentation Analysis for Structural Characterization
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, offering valuable information about the compound's structure. mdpi.comresearchgate.netoregonstate.edu
In the case of this compound, a technique known as selected reaction monitoring (SRM) has been employed to enhance the sensitivity and specificity of its detection. pnas.org In SRM, the mass spectrometer is set to select the parent ion of this compound, fragment it, and then monitor for a specific, characteristic daughter ion. For this compound, a major daughter ion at m/z = 680 has been identified and used for its sensitive detection. pnas.org This method is particularly useful for confirming the presence of this compound in complex biological extracts where its concentration may be low. pnas.org The fragmentation pathways of cyclic peptides are complex and can involve cleavages within the amino acid residues and the heterocyclic rings, providing a wealth of structural information. libretexts.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Patellamides are known to form stable complexes with transition metal ions, particularly copper(II). rsc.orgpublish.csiro.au Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically suited for studying paramagnetic species like Cu(II) complexes, providing detailed information about the coordination environment and the structure of these metal-peptide assemblies. acs.orgacs.org
EPR spectroscopy, often used in combination with spectral simulations and computational modeling, has been extensively applied to determine the solution structures of dinuclear copper(II) complexes of patellamides. mdpi.comresearchgate.netrsc.org The interaction between the two copper(II) centers in these dinuclear complexes leads to characteristic EPR signals that are sensitive to the distance and relative orientation of the metal ions. rsc.orgrsc.org By simulating these spectra and comparing them with experimental data, researchers can derive detailed structural parameters of the copper-patellamide complexes in solution. researchgate.netacs.orgrsc.org
X-ray Crystallography (Metal-Free and Complexed Patellamides)
X-ray crystallography has been an indispensable tool for determining the precise solid-state structure of patellamides, providing foundational insights into their molecular architecture. rsc.org This technique was crucial in confirming the corrected macrocyclic structure after initial proposals were revised. rsc.org
Studies on metal-free patellamides have revealed that the 24-membered ring typically adopts one of two major conformations: a "figure-of-eight" or a "saddle/square" shape. rsc.orgrsc.orgrsc.orgnih.gov The figure-of-eight conformer is often characterized by the two thiazole (B1198619) rings being oriented in a parallel and proximate manner. rsc.orgrsc.org The specific conformation adopted is influenced by the nature of the side chains and the heterocycles within the macrocycle. nih.govmdpi.com
Crystallography of patellamides complexed with metal ions, particularly copper(II), has been equally revealing. rsc.orgrsc.orgresearchgate.net Although there are relatively few published crystal structures of patellamide complexes compared to the extensive studies on their solution behavior, they provide vital benchmarks. nih.govresearchgate.net A notable example is the crystal structure of a dinuclear copper(II) complex with ascidiacyclamide, a closely related patellamide, which shows a carbonate molecule bridging the two copper centers. mdpi.comresearchgate.net In such complexes, the patellamide ligand often adopts a saddle-shaped structure where the deprotonated amide groups and heterocyclic nitrogen atoms coordinate with the metal ions. mdpi.com This structural information is critical for understanding the catalytic activities of these metallo-peptides.
| Sample Type | Key Structural Features Observed | Significance |
|---|---|---|
| Metal-Free Patellamides | Predominantly "figure-of-eight" or "saddle" conformations. rsc.orgmdpi.com | Reveals intrinsic folding preferences of the macrocycle. |
| Complexed Patellamides (e.g., Dicopper(II) complexes) | Saddle-shaped macrocycle with a cavity for metal binding; coordination via heterocyclic and deprotonated amide nitrogens. mdpi.comuq.edu.au | Provides a static model for metal coordination and substrate access in catalytic processes. mdpi.com |
Chiral Gas Chromatography (GC) for Absolute Stereochemistry Assignment
Determining the absolute stereochemistry of the constituent amino acids is fundamental to understanding the structure and biosynthesis of this compound. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose. acs.orgnih.gov The method reliably assigns the D- or L-configuration of each amino acid residue after the macrocycle is broken down. acs.orgnih.govuni-freiburg.de
The process begins with the complete acid hydrolysis of the this compound molecule, which cleaves the amide bonds and liberates the individual amino acid constituents. nih.govmdpi.com Because amino acids are non-volatile, they must be derivatized to increase their volatility for GC analysis. A common procedure involves converting them into N(O)-trifluoroacetyl isopropyl esters. acs.orgnih.gov
The derivatized amino acid mixture is then injected into a gas chromatograph equipped with a chiral stationary phase (CSP) column. researchgate.net These specialized columns can separate enantiomers. By comparing the retention times of the amino acids from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized and analyzed under identical conditions, the absolute configuration of each amino acid in the original peptide can be unequivocally assigned. acs.orgnih.gov This method was instrumental in establishing the specific sequence of R- and S-configured amino acids in this compound. rsc.orgrsc.orgacs.org
| Step | Description | Purpose |
|---|---|---|
| 1. Acid Hydrolysis | Treatment of this compound with strong acid (e.g., 6 N HCl) at high temperature. mdpi.com | To break the cyclic peptide into its constituent amino acids. |
| 2. Derivatization | Conversion of amino acids into volatile esters (e.g., N(O)-trifluoroacetyl isopropyl esters). nih.gov | To make the amino acids suitable for gas chromatography. |
| 3. Chiral GC Analysis | Separation of the derivatized amino acid mixture on a column with a chiral stationary phase. researchgate.net | To resolve the D- and L-enantiomers of each amino acid. |
| 4. Identification | Comparison of retention times with those of derivatized D- and L-amino acid standards. | To assign the absolute stereochemistry (R or S) of each amino acid residue. |
Computational Chemistry and Molecular Dynamics Simulations
To complement experimental data from techniques like NMR and X-ray crystallography, computational chemistry and molecular dynamics (MD) simulations provide profound insights into the dynamic nature of this compound. mdpi.comresearchgate.netacs.org These methods allow researchers to explore the molecule's conformational landscape, flexibility, and the thermodynamics of its interactions, which are often inaccessible through purely experimental means. researchgate.netuc.pt
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com It has been extensively applied to this compound and its metal complexes to understand bonding, reactivity, and spectroscopic properties at an electronic level. rsc.orgresearchgate.netuc.pt
DFT calculations are particularly valuable for studying metallo-complexes of patellamides. nih.gov For instance, studies on dicopper(II) patellamide complexes have used DFT to probe their affinity for various ligands, such as carbonate and molecular oxygen. nih.govresearchgate.net These calculations can determine the stability of different spin states (e.g., singlet vs. triplet) and provide a detailed picture of the coordination environment around the copper centers. nih.gov Research on Patellamides A, C, and D has utilized the B3LYP functional with the 6-31G(d,p) basis set to calculate equilibrium geometries and energetics, helping to rationalize how substitutions on the macrocycle influence its folding preferences. uc.pt Such studies are vital for understanding the catalytic potential of these molecules, suggesting, for example, that carbonate binding may pre-organize the complex for subsequent reactions. nih.gov
| Area of Investigation | Typical DFT Functional/Basis Set | Key Insights Gained |
|---|---|---|
| Conformational Energetics | B3LYP/6-31G(d,p) uc.pt | Rationalizes the influence of side-chain substitutions on the stability of folded conformations. uc.pt |
| Metal Complex Electronic Structure | B3LYP/LANL2DZ (for Cu) researchgate.net | Investigates ligand affinity (e.g., O₂, CO₃²⁻), spin states, and the electronic nature of the metal binding site. nih.govresearchgate.net |
| Reactivity | B3LYP/6-31G(d,p) uc.pt | Evaluates condensed Fukui functions to predict sites for chemical attack. uc.pt |
Force Field Calculations for Conformational Studies
Force field calculations, a cornerstone of molecular mechanics (MM), are used to perform conformational searches and molecular dynamics simulations. rsc.orgresearchgate.net This approach models a molecule as a collection of atoms connected by bonds with associated potential energy functions (the force field). It is less computationally expensive than DFT, allowing for the simulation of larger systems over longer timescales. irb.hr
In this compound research, force field calculations have been used in conjunction with experimental data, such as Nuclear Overhauser Effect (NOE) restraints from NMR, to refine solution structures. acs.org These studies have provided detailed models of the conformational changes that occur upon metal binding. For example, a restrained conformational search indicated that this compound undergoes a distinct conformational change when it complexes with a single equivalent of Cu²⁺, suggesting this change is an intrinsic feature of the system designed to create an ideal coordination environment for the metal ion. uc.pt These computational models are also used in combination with EPR spectroscopy to determine the solution structures of dicopper(II) patellamide complexes, demonstrating excellent agreement with crystallographic data where available. rsc.org
| Conformation | Method of Study | Key Characteristics |
|---|---|---|
| Saddle | X-ray Crystallography, NMR, Computational Modeling nih.govmdpi.com | A relatively open conformation, often observed in metal complexes. mdpi.com |
| Figure-of-Eight | X-ray Crystallography, NMR, Computational Modeling nih.govmdpi.com | A more compact, folded conformation, common in the metal-free state. rsc.org |
| Copper-Complexed Conformation | NOE-restrained Molecular Dynamics, Force Field Calculations uc.pt | A specific conformation induced by Cu²⁺ binding, pre-organizing the ligand for coordination. uc.pt |
Referenced Compounds
| Compound Name |
|---|
| Patellamide A |
| Patellamide B |
| This compound |
| Patellamide D |
| Patellamide G |
| Ascidiacyclamide |
| Ulithiacyclamide B |
| Ulithiacyclamide E |
| Ulithiacyclamide F |
| Ulithiacyclamide G |
| Westiellamide |
| Bistratamide A-H |
| Lissoclinamides |
Future Research Directions and Unanswered Questions
Elucidation of Remaining Enzymatic Mechanisms in Biosynthesis
The biosynthetic pathway of patellamides is complex, involving multiple enzymatic steps such as heterocyclization, peptide cleavage, macrocyclization, and oxidation. nih.gov While enzymes for most of these transformations have been identified, the mechanism for epimerization, a crucial step for the final stereochemistry of the molecule, is not yet fully understood and may even be a spontaneous process. nih.gov The PatD enzyme, responsible for the formation of thiazoline (B8809763) and oxazoline (B21484) rings, and the related TruD enzyme, which processes only cysteines, present an interesting case for further study to understand the basis of their substrate recognition. nih.gov
A significant challenge has been the instability of PatD in solution, which has hampered detailed kinetic and structural studies. acs.org Future research will need to focus on stabilizing this enzyme to allow for a deeper understanding of its mechanism, including the order of heterocyclization of serine and threonine residues. acs.org Additionally, the oxidase domain of PatG, which is FMN-dependent, lacks a crystal structure, and its precise mechanism in oxidizing both linear and macrocyclic substrates remains to be fully elucidated. nih.gov
Deeper Understanding of In Vivo Dynamics and Regulation of Patellamide Production
While the genes for patellamide biosynthesis are known to be among the most highly transcribed in Prochloron in its symbiotic state, the regulation of their expression remains a black box. mdpi.comnih.gov A major hurdle in studying the in vivo dynamics of patellamides is the fact that Prochloron has not yet been successfully cultivated in a laboratory setting for extended periods, despite numerous attempts. mdpi.comnih.gov Recent progress in achieving short-term enrichment cultures of Prochloron didemni that produce patellamides offers hope that long-term cultivation may soon be possible. nih.gov
Understanding the dynamics of patellamide production is further complicated by the highly variable microenvironment within the ascidian host. mdpi.comnih.gov Light-dark cycles cause significant shifts in oxygen levels and pH, which likely influence patellamide production and function. mdpi.comnih.gov Future research should aim to quantify patellamide concentrations and their distribution within the different tissues of the ascidian host. mdpi.com Investigating the influence of environmental cues on the expression of patellamide biosynthetic genes will be crucial to understanding their role in the symbiosis. mdpi.com
Further Exploration of Ecological Roles and Symbiotic Interplay
The precise ecological function of patellamides in the ascidian-Prochloron symbiosis is still largely a matter of speculation. mdpi.com While initially presumed to be defense molecules, studies have not shown significant toxicity of the metal-free peptides against potential predators. mdpi.com However, the copper(II)-patellamide complexes may have different toxic properties that warrant further investigation. mdpi.com
The ability of patellamides to bind metal ions, particularly copper(II), suggests a role in metal sequestration or transport. mdpi.comnie.edu.sg The ascidian host concentrates copper to levels much higher than the surrounding seawater, and patellamides may be involved in managing this essential but potentially toxic metal. nih.gov The catalytic activities of copper-patellamide complexes, such as carbonic anhydrase and phosphatase activity, suggest they may play a role in the metabolic exchange between the symbiont and the host. uni-heidelberg.denih.gov
Future research must focus on in situ studies to determine if these catalytic activities occur within the host and how they contribute to the symbiosis. mdpi.com Understanding the transfer mechanisms of not just patellamides, but also other metabolites and nutrients between Prochloron and its host, is key to unraveling the complexities of this symbiotic relationship. mdpi.com
Advanced Engineering of Biosynthetic Pathways for New Cyanobactin Scaffolds
The modular nature of the cyanobactin biosynthetic pathway makes it an attractive target for bioengineering. mdpi.comdoi.org The enzymes in this pathway have shown a remarkable tolerance for a variety of substrates, opening the door for the creation of novel cyanobactin scaffolds with potentially new and improved biological activities. mdpi.comnih.gov
Several studies have already demonstrated the feasibility of engineering these pathways. For instance, the PatG macrocyclase domain has been engineered to cyclize peptides that the wild-type enzyme cannot, and at a much faster rate. mdpi.com In vitro systems have been developed that allow for the rapid construction and testing of substrate mutants, accelerating the discovery of new bioactive compounds. doi.org
Future work in this area could involve combining enzymes from different cyanobactin pathways to create hybrid pathways capable of producing entirely new classes of molecules. doi.org The development of chemoenzymatic strategies, where synthetic peptide precursors are modified by biosynthetic enzymes, also holds great promise for expanding the chemical diversity of cyanobactins. doi.org
Discovery of Novel Molecular Targets and Mechanistic Insights Beyond Current Knowledge
While some patellamides have shown cytotoxic and other biological activities, their precise molecular targets are often unknown. nih.gov For example, some cyanobactins are known to inhibit P-glycoprotein or potassium channels, but how these activities relate to their natural function remains a mystery. nih.gov
Future research should focus on identifying the specific cellular targets of Patellamide C and other patellamides. This could involve a variety of techniques, from affinity chromatography to genetic screening. Understanding the molecular basis of their activity is crucial for developing them into potential therapeutic agents. nie.edu.sg
Furthermore, the study of host-symbiont interactions, particularly in the marine environment, could reveal novel molecular targets relevant to human health. nie.edu.sg The chemical communication between Prochloron and its ascidian host, mediated by patellamides and other molecules, is a complex system that likely involves a host of receptors and signaling pathways that are yet to be discovered. mdpi.com
Development of Analytical Methods for In Situ Investigations of Patellamide Function
A major challenge in studying the function of patellamides is the lack of analytical methods that can be used to investigate their activity in situ. mdpi.com Most studies on the catalytic properties of patellamide complexes have been conducted in vitro under standardized conditions. nih.gov To understand their true biological role, it is essential to study them within the dynamic microenvironment of the ascidian host. mdpi.com
The development of biocompatible assays, perhaps based on fluorescence, is needed to monitor the catalytic activity of patellamides in vivo. nih.gov Techniques like spatial metabolomics, which allows for the mapping of metabolites at a micrometer scale, could provide invaluable insights into the distribution and function of patellamides within the host-symbiont system. mdpi.com
Q & A
Q. What are the primary natural sources of Patellamide C, and what methodologies are used to identify and isolate it?
this compound is primarily isolated from marine ascidians, such as Lissoclinum patella, and their symbiotic microalgae. Identification involves:
- Chemical extraction : Use of polar solvents (e.g., methanol) for initial isolation.
- Spectroscopic techniques : NMR (¹H, ¹³C) and mass spectrometry (HRMS) for structural elucidation .
- Comparative analysis : Cross-referencing spectral data with published databases (e.g., Journal of Natural Products) to confirm identity .
Example workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | Solvent extraction | Crude compound isolation |
| 2 | HPLC purification | Remove contaminants |
| 3 | NMR/MS analysis | Structural confirmation |
Q. What is the ecological significance of this compound in its native marine environment?
this compound is hypothesized to play a role in chemical defense for its host organism. Researchers study this by:
- Bioactivity assays : Testing against marine pathogens or predators.
- Symbiont interaction studies : Analyzing gene expression in symbiotic microalgae under stress conditions .
- Field observations : Correlating compound abundance with environmental stressors (e.g., predation rates) .
Advanced Research Questions
Q. How can contradictions in reported structural data for this compound be resolved?
Discrepancies in stereochemistry or macrocyclic conformation require:
- Multi-technique validation : Combine X-ray crystallography, advanced NMR (e.g., ROESY), and computational modeling (molecular dynamics simulations) to resolve ambiguities .
- Literature reconciliation : Cross-check data with primary sources (e.g., McDonald et al., 1992 vs. Rashid et al., 1995) to identify methodological differences .
Example conflict: Early studies reported variable heterocycle arrangements. A 2006 molecular dynamics study proposed that macrocyclization and epimerization are spontaneous, dependent on peptide conformation .
Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?
The pathway lacks homologous genes for key steps (e.g., macrocyclization). Researchers should:
- Gene cluster analysis : Use metagenomic sequencing of host-symbiont systems to identify candidate biosynthetic genes.
- Isotope labeling : Track ¹³C-labeled precursors in vitro to map heterocyclization and dehydrogenation steps .
- Enzyme inhibition studies : Block putative enzymes (e.g., cyanobactin synthases) to isolate intermediate compounds .
Proposed pathway:
Q. How can researchers address reproducibility challenges in this compound pharmacology studies?
Variations in bioactivity data often stem from:
- Sample heterogeneity : Standardize sourcing (e.g., cultured vs. wild ascidians) and validate compound purity via LC-MS.
- Assay conditions : Use positive controls (e.g., didemnin B) and report exact concentrations (IC₅₀, EC₅₀) with error margins .
- Data reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound bioactivity data?
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error analysis : Apply ANOVA for multi-group comparisons and report p-values with confidence intervals .
- Outlier detection : Use Grubbs’ test to identify anomalous data points in triplicate experiments .
Q. How should researchers design experiments to investigate this compound’s mechanism of action?
- Cellular assays : Use fluorescence-based probes (e.g., Ca²⁺ imaging) to track intracellular effects.
- Omics integration : Combine transcriptomics and proteomics to identify target pathways.
- Structural analogs : Synthesize derivatives with modified macrocycles to probe structure-activity relationships .
Data and Publication Standards
Q. What are the best practices for reporting this compound characterization data?
Follow Journal of Natural Products guidelines:
- Tables : Include melting points, optical rotation, and spectral data (NMR shifts, MS peaks) .
- Reproducibility : Detail solvent systems, column types (HPLC), and instrument parameters (e.g., NMR frequency) .
- Ethical compliance : Acknowledge symbiont collection permits and CITES regulations if applicable .
Q. How can researchers resolve discrepancies between computational models and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
